5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid - 1260664-22-9

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Catalog Number: EVT-1760008
CAS Number: 1260664-22-9
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolopyridines belong to a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyridine ring. They are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities and diverse pharmacological profiles. [, ] 5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, with its unique substitution pattern, represents a promising building block for synthesizing novel compounds with potential therapeutic applications.

Synthesis Analysis
  • Condensation Reactions: Utilizing suitably substituted pyrazole and pyridine precursors with appropriate functional groups for ring closure. [, , , ]
  • Cyclization Reactions: Employing linear precursors containing both pyrazole and pyridine moieties and inducing ring closure through intramolecular reactions. [, , , ]
  • Multi-step Syntheses: Combining different synthetic methodologies and utilizing key intermediates to construct the desired pyrazolopyridine framework. [, , , ]
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alkoxides, or thiols, allowing for structural diversification. [, , ]
  • Esterification and Amide Formation: The carboxylic acid group can undergo esterification with alcohols or amide formation with amines, providing access to derivatives with altered physicochemical properties. [, , ]
  • Metal-Catalyzed Coupling Reactions: The chlorine atom enables participation in metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, for introducing diverse substituents. [, ]
Mechanism of Action
  • Enzyme Inhibition: Many pyrazolopyridines have been reported as inhibitors of enzymes involved in various signaling pathways, such as kinases [, , ], cyclases [, ], and oxidases [].
  • Receptor Modulation: Certain pyrazolopyridines have shown activity as agonists or antagonists of specific receptors, including dopamine receptors [] and NMDA receptors [].
Applications
  • Medicinal Chemistry: The diverse pharmacological profile of pyrazolopyridines suggests potential for developing novel therapeutic agents targeting various diseases, such as cancer [, , ], infectious diseases [, , ], and inflammatory disorders [].

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Apixaban, a prominent anticoagulant medication. Notably, X-ray powder diffraction analysis revealed no detectable impurities in its composition. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with the target compound, 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. The presence of various substituents on the core structure distinguishes this compound from the target. []

4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters

  • Compound Description: This group of compounds was synthesized and investigated for its potential antimalarial properties. The research highlighted their structural similarity to Amodiaquine, a known antimalarial drug, and explored alternative synthesis pathways, including Mannich-type reactions. []
  • Relevance: While sharing the pyrazolopyridine core with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, these compounds differ in the fusion pattern of the pyrazole and pyridine rings. This difference leads to pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-c]pyridine. []

6-Amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic Acid (PYRPCA)

  • Compound Description: This compound was subjected to solid-phase FT-IR and FT-Raman spectral analyses to elucidate its structure and vibrational characteristics. Theoretical investigations, including DFT calculations, were employed to interpret the spectra and predict the predominance of specific tautomers. []
  • Relevance: Similar to 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters, PYRPCA exhibits a distinct pyrazolo[3,4-b]pyridine core structure, unlike the pyrazolo[3,4-c]pyridine core found in 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []

6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

  • Compound Description: Along with PYRPCA, PYRPCN underwent comprehensive spectral analysis using FT-IR and FT-Raman techniques. DFT calculations were instrumental in interpreting the spectra and exploring the presence of keto-enol tautomers. []
  • Relevance: PYRPCN, like PYRPCA, belongs to the pyrazolo[3,4-b]pyridine family, contrasting with the pyrazolo[3,4-c]pyridine structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acids

  • Compound Description: This series of compounds was synthesized and subsequently evaluated for their antibacterial efficacy. Characterization techniques included Mass spectrometry, IR, 1H, and 13C NMR spectroscopy, alongside CHN analysis. []
  • Relevance: These compounds are structurally related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid through their shared pyrazolo[3,4-b]pyridine scaffold, despite the difference in the position of the carboxylic acid group. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound served as a precursor for synthesizing diverse polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. []
  • Relevance: Sharing the pyrazolo[3,4-b]pyridine core with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, this compound lacks the carboxylic acid functionality and incorporates a bromine substituent. []

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

  • Compound Description: This compound functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Research demonstrated its ability to relax ovine pulmonary artery, potentially through a mechanism involving sodium pump stimulation. []
  • Relevance: This compound, while containing a pyrazolo[3,4-b]pyridine moiety, significantly differs from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the absence of the carboxylic acid group and the presence of a complex pyrimidin-4-ylamine substituent. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds, known for their potential as cyclin-dependent kinase (Cdk) inhibitors, were used to synthesize a series of organometallic complexes with ruthenium and osmium. The complexes were investigated for their anticancer properties and structure-activity relationships. []
  • Relevance: Similar to other mentioned pyrazolopyridine compounds, these compounds possess a pyrazolo[3,4-b]pyridine core, distinguishing them from the pyrazolo[3,4-c]pyridine structure of the target compound. []

3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]- and -[4,3-c]pyridines

  • Compound Description: These compounds were synthesized through a multi-step process involving the reaction of lithiated pyridine derivatives with aromatic aldehydes, followed by hydrazine-mediated cyclization. []
  • Relevance: This group encompasses compounds with both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores. The subset of 3-aryl-4-acetyl-1H-pyrazolo[3,4-c]pyridines shares the same core structure with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, differing in the chlorine substitution and the presence of the 3-aryl-4-acetyl groups. []

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: This research focused on developing efficient methods for synthesizing these two compound classes, considered promising scaffolds for biologically active molecules. The synthesis involved cyclocondensation reactions and modified Curtius rearrangements. []
  • Relevance: These compounds, while containing both pyrazole and pyridine rings, differ significantly from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid in their fusion pattern, forming a distinct imidazo[4,5-b]pyrazolo[3,4-e]pyridine core. []

1H-pyrazolo[3,4-d]thiazole-5-carbonitriles

  • Compound Description: These compounds were synthesized through the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are derived from the reaction of Appel salt with 1H-pyrazol-5-amines. [, ]
  • Relevance: This class of compounds differs significantly from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. They lack the pyridine ring entirely and instead incorporate a thiazole ring, forming a pyrazolo[3,4-d]thiazole core. [, ]

3-Methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridine

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. Their structures were elucidated using spectral and analytical data, including IR and NMR. []
  • Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with several other mentioned compounds but differ from the target 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the different pyrazole-pyridine fusion pattern. []

4,7‐Dihydro‐4‐oxo‐1H‐pyrazolo[3,4‐b]pyridine

  • Compound Description: This compound's synthesis was investigated, and the study addressed ambiguities regarding its structure and the “(NC)-Rearrangement” of (2-Alkoxycarbonyl-vinyl-amino)pyrazols. []
  • Relevance: Similar to other pyrazolo[3,4-b]pyridine derivatives, this compound exhibits a different ring fusion pattern compared to the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

  • Compound Description: These novel oxazolidinone derivatives, incorporating a thieno-pyridine ring system, were synthesized and evaluated for their antimicrobial activity against a range of Gram-positive bacteria. []
  • Relevance: This group of compounds significantly deviates from the structure of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. While sharing a pyridine ring, these compounds lack the pyrazole moiety and instead incorporate a thieno-pyridine system, and an oxazolidin-2-one ring. []
  • Compound Description: This research explored the synthesis and antimicrobial evaluation of various heterocyclic compounds, including those based on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine scaffolds. []
  • Relevance: This study investigates diverse heterocyclic systems, including those with a pyrazolo[3,4-b]pyridine core. This shared core links them to other related compounds but distinguishes them from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, which has a pyrazolo[3,4-c]pyridine structure. []
  • Compound Description: These derivatives were synthesized using 2-cyano-N-(2-pyridyl)acetamide as a starting material. The study explored their preparation through reactions with hydrazonoyl chlorides and triethylorthoformate. []
  • Relevance: These compounds, while incorporating a pyrazole ring, do not share the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. Instead, they feature different heterocyclic systems, namely pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[3,4-d]pyrimidine. []
  • Compound Description: This research focused on synthesizing a range of (1)benzofuro(3,2-c)pyridine derivatives. It explored reactions such as Suzuki coupling, N-amination, and 1,3-dipolar cycloadditions to generate diverse structures within this chemical class. []
  • Relevance: These compounds differ significantly from the target compound due to the absence of a pyrazole ring and the incorporation of a benzofuran ring system. This leads to benzofuro[3,2-c]pyridine and benzofuro(3,2-c)pyrazolo(1,5-a)pyridine cores, distinct from the pyrazolo[3,4-c]pyridine core of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. []
  • Compound Description: This study introduced a method for synthesizing carbocyclic fused thieno[2,3-b]pyridines and carbocyclic fused 1H-pyrazolo[3,4-b]pyridines. The synthesis involved using carbocyclic fused 2(1H)-pyridinethiones as starting materials and exploiting their reactivity towards alkylating agents and hydrazine hydrate. []
  • Relevance: While this study explores the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a core structure with several compounds mentioned earlier, they differ from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid due to the different fusion pattern of the pyrazole and pyridine rings. []

Dicyanocobinamide (CN2-Cbi)

  • Compound Description: This compound is a naturally occurring intermediate in vitamin B12 synthesis and has been identified as a soluble guanylyl cyclase (sGC) coactivator. It exhibits synergistic effects with NO-independent sGC regulators, suggesting potential therapeutic applications. []
  • Relevance: CN2-Cbi has no structural similarity to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It is mentioned in the context of sGC modulation and serves as a tool for understanding sGC activation. []
  • Compound Description: Cinaciguat is a soluble guanylyl cyclase (sGC) activator, and is mentioned alongside dicyanocobinamide (CN2-Cbi) in the context of synergistic activation of sGC. []
  • Relevance: Cinaciguat is not structurally related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's mentioned as an example of a compound that synergizes with CN2-Cbi in activating sGC. []
  • Compound Description: Ataciguat is another example of a soluble guanylyl cyclase (sGC) activator that acts synergistically with CN2-Cbi, as mentioned in the study. []
  • Relevance: Ataciguat shares no structural similarity with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid and is mentioned as another sGC activator that displays synergy with CN2-Cbi. []

EXP3174 [2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid]

  • Compound Description: This compound is the active metabolite of the angiotensin AT1 receptor blocker Losartan. It has been shown to reduce myocardial infarct size in mice, potentially through interactions with the kallikrein-kinin system and AT2 receptors. []
  • Relevance: EXP3174 is structurally unrelated to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. Its mechanism of action involves the renin-angiotensin system and is distinct from the targets or pathways associated with the pyrazolopyridine compounds mentioned earlier. []

23. PD123,319 [S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid]* Compound Description: This compound is a selective antagonist of the angiotensin AT2 receptor. When administered in a study alongside Losartan, it abolished the cardioprotective effects of Losartan, suggesting a role for AT2 receptor activation in Losartan's beneficial effects. [] * Relevance: PD123,319 is structurally distinct from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It targets the angiotensin AT2 receptor, which is not a primary focus in the studies involving the pyrazolopyridine compounds discussed earlier. []

N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

  • Compound Description: Pramipexole is a dopamine agonist with a higher selectivity for the D3 receptor subtype compared to the D2 receptor. It's used in the study to investigate the role of dopamine receptors in yawning behavior. []
  • Relevance: Pramipexole shares no structural similarity with 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's mentioned in the context of dopamine receptor pharmacology and its behavioral effects, which are not directly relevant to the primary topics of the other papers. []

(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (Quinelorane)

  • Compound Description: Similar to Pramipexole, Quinelorane is a dopamine agonist with a preference for D3 receptors. Its ability to induce yawning is compared to other dopaminergic agents in the study. []
  • Relevance: Quinelorane has no structural resemblance to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid and is mentioned in the context of investigating the pharmacological properties of dopamine receptor agonists. []

trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (Quinpirole)

  • Compound Description: Quinpirole is a dopamine agonist, and its ability to elicit yawning is compared to other dopaminergic compounds in the study exploring dopamine receptor subtypes and behavior. []
  • Relevance: Quinpirole, despite containing a pyrazole ring in its structure, is not directly related to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It's discussed in the context of dopamine receptor pharmacology, a distinct topic from the primary focus of other papers in the set. []

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine

  • Compound Description: This compound served as a crucial building block for synthesizing various heterocyclic compounds, including imidazolopyrazoles, imidazolopyrimidines, and pyrazolo[3,4‐a]pyrimidines. The synthesized compounds were evaluated for their antioxidant properties and DNA-protective abilities. []

6-chloro-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound served as a key intermediate in the synthesis of 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, which were investigated for their potential as xanthine oxidase inhibitors. []
  • Relevance: Although both compounds contain a pyrazole ring, their structures diverge significantly. This compound features a pyrazolo[3,4-d]pyrimidine core with a hydrazine substituent, while 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid has a pyrazolo[3,4-c]pyridine core with a carboxylic acid group. []

3-Bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one

  • Compound Description: A novel synthetic method for this compound, utilizing 2-chloro-3-amino-4-methylpyridine as a starting material, was developed. The process involved a series of steps, including etherification, pyrazole ring closure, bromination, and deacetylation. []

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic Acid (2-Methanesulfonyl-Pyridin-4-ylmethyl)-Amide

  • Compound Description: This compound, along with its analogs, acts as potent and selective antagonists of the CC chemokine receptor 1 (CCR1) and was investigated for its potential in treating rheumatoid arthritis. The study detailed the synthesis of this compound labeled with carbon-13, carbon-14, and tritium. []

1-Phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Ethyl Ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds incorporating a 1-phenyl-3-pyridylpyrazole moiety. Reactions of this compound with various reagents yielded a range of derivatives, including hydrazides, triazoles, thiadiazoles, and pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. []
  • Relevance: This compound, while containing both pyridine and pyrazole rings, exhibits a distinct thieno[2,3-c]pyrazole core, setting it apart from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, which has a pyrazolo[3,4-c]pyridine structure. []

4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

  • Compound Description: This compound and its derivatives, including esters, pyrazolopiridazinones, amides, and a nitrile compound, were synthesized and evaluated for their antibacterial activity. The study highlights the influence of functional groups on the antibacterial properties of these compounds. []
  • Relevance: This compound, while possessing a pyrazole ring, lacks the pyridine ring found in 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. It is a substituted pyrazole-3-carboxylic acid derivative, structurally distinct from the target compound. []

Triazolophthalazine Derivatives

  • Compound Description: This study describes the synthesis and evaluation of various triazolophthalazine derivatives for their anti-inflammatory and antimicrobial activities. The research highlighted specific compounds within this class that exhibited potent anti-inflammatory effects with minimal ulcerogenic potential and good safety profiles. []
  • Relevance: Triazolophthalazine derivatives are structurally distinct from 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid. They lack both the pyrazole and pyridine rings and instead feature a phthalazine core fused with a triazole ring. []

Properties

CAS Number

1260664-22-9

Product Name

5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

NDKDFVSFMVATOK-UHFFFAOYSA-N

SMILES

C1=C2C(=CN=C1Cl)NN=C2C(=O)O

Canonical SMILES

C1=C2C(=CN=C1Cl)NN=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.